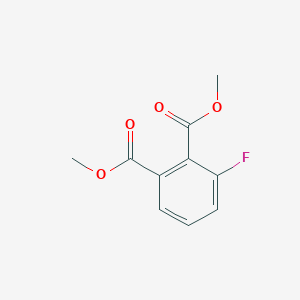

Dimethyl 3-fluorophthalate

Vue d'ensemble

Description

Dimethyl 3-fluorophthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of a fluorine atom at the third position of the phthalate ring. This compound is typically used in various chemical processes and research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 3-fluorophthalate can be synthesized through the esterification of 3-fluorophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the final product. The excess methanol used in the reaction is usually recovered and recycled to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 3-fluorophthalate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 3-fluorophthalic acid and methanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of 3-fluorophthalic alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted phthalate derivatives.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Hydrolysis: 3-fluorophthalic acid and methanol.

Reduction: 3-fluorophthalic alcohol.

Substitution: Various substituted phthalate derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dimethyl 3-fluorophthalate is a chemical compound with a variety of applications, primarily in the realm of scientific research and organic synthesis. It is a phthalic acid derivative modified with a fluorine atom at the 3-position of the aromatic ring and characterized by dimethyl ester functional groups, which enhance its solubility and reactivity in chemical processes.

Scientific Research Applications

- Organic Synthesis: this compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. The placement of the fluorine atom influences its chemical reactivity and biological interactions compared to other phthalates.

- Material Science: It is used in material science for the synthesis of other chemical compounds.

-

Toxicological Studies : Dimethyl phthalate (DMP), a compound similar to this compound, has been used in toxicological studies to understand its effects on living organisms . For example, studies have explored DMP's impact on bacteria, such as Pseudomonas fluorescens, and its interactions with enzymes like trypsin . These studies offer insights into the potential toxicological effects of phthalates .

- Effect on Cell Membranes: Research indicates that dimethyl phthalate can disrupt the lipid asymmetry of the outer membrane, increase the fluidity of the cell membrane, and destroy the integrity of the cell membrane of P. fluorescens through lipid peroxidation, oxidative stress, and ion imbalance .

- Interaction with Enzymes: Studies show that DMP can interact with trypsin, leading to fluorescence quenching, conformational changes, and inhibition of trypsin activity .

Mécanisme D'action

The mechanism of action of dimethyl 3-fluorophthalate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of 3-fluorophthalic acid and methanol. The fluorine atom in the compound can also participate in various chemical reactions, influencing the reactivity and stability of the compound in different environments.

Comparaison Avec Des Composés Similaires

Dimethyl 3-fluorophthalate can be compared with other phthalate esters such as dimethyl phthalate and diethyl phthalate. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated counterparts. Similar compounds include:

Dimethyl phthalate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

Activité Biologique

Dimethyl 3-fluorophthalate (DMF) is a compound of increasing interest in the fields of toxicology and pharmacology due to its biological activities and potential implications in environmental health. This article reviews the biological activity of DMF, focusing on its effects on cellular structures, mechanisms of toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phthalate esters, characterized by a fluorine atom at the 3-position of the phthalate ring. Its chemical structure can be represented as follows:

The presence of the fluorine atom may influence its reactivity and interactions with biological systems compared to other phthalates.

1. Toxicological Effects

Recent studies have highlighted the toxicological impact of DMF on various microorganisms. For instance, exposure to DMF has been shown to disrupt the cell membrane integrity of Pseudomonas fluorescens. The following mechanisms were identified:

- Cell Membrane Disruption : DMF exposure led to an increase in the unsaturated fatty acid/saturated fatty acid (UFA/SFA) ratio, indicating alterations in membrane fluidity and integrity. This disruption was quantified using Fourier Transform Infrared Spectroscopy (FTIR), which revealed significant changes in lipid absorption bands .

- Oxidative Stress Induction : The compound induced excessive reactive oxygen species (ROS) production, leading to lipid peroxidation and subsequent damage to cellular structures. This was evidenced by increased levels of malondialdehyde (MDA) and alterations in antioxidant enzyme activities (e.g., catalase and superoxide dismutase) .

- Ion Imbalance : DMF treatment inhibited key ATPase activities (Ca²⁺-Mg²⁺-ATPase and Na⁺/K⁺-ATPase), contributing to ion homeostasis disruption within cells .

2. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. In laboratory settings, it exhibited significant antibacterial activity, which could be attributed to its ability to compromise bacterial cell membranes and induce oxidative stress . The compound's efficacy was assessed through zone of inhibition tests against pathogens such as Staphylococcus epidermidis and Escherichia coli.

Case Study 1: Toxicity Assessment in Microbial Models

A study investigated the effects of DMF on Pseudomonas fluorescens at varying concentrations (20 mg/L and 40 mg/L). The findings indicated:

- A dose-dependent increase in lipopolysaccharide (LPS) release, correlating with membrane damage.

- Alterations in fatty acid composition, with a notable increase in UFA/SFA ratios at higher concentrations.

- Significant oxidative stress markers were observed, suggesting that DMF acts as a potent disruptor of microbial cellular integrity .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of DMF against clinical isolates. The study reported:

- Zones of inhibition ranging from 9 mm to over 15 mm against various strains.

- Mechanistic insights suggested that DMF's antimicrobial action is linked to membrane destabilization and oxidative damage .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

dimethyl 3-fluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPELMANYOUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518130 | |

| Record name | Dimethyl 3-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183448-41-1 | |

| Record name | Dimethyl 3-fluorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.